
L-Arginine-15N4 hydrochloride
Descripción general
Descripción
L-Arginine-15N4 hydrochloride is a stable isotope-labeled amino acid . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It is also used as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator .
Molecular Structure Analysis
The molecular formula of L-Arginine-15N4 hydrochloride is C6 H14 15N4 O2 . Cl H . The molecular weight is 214.64 .Physical And Chemical Properties Analysis
L-Arginine-15N4 hydrochloride is a solid substance . It has a molecular weight of 214.64 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy
L-Arginine-15N4 hydrochloride: is extensively used in NMR spectroscopy to investigate the structure, dynamics, and interactions of biological macromolecules . The incorporation of the 15N isotope into proteins enhances the sensitivity and resolution of NMR spectra, allowing for detailed structural analysis.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
This compound is a key component in SILAC, a method used for quantitative proteomics . By incorporating L-Arginine-15N4 hydrochloride into cellular proteins, researchers can track and quantify protein abundance changes in response to various biological stimuli or conditions.
Monoclonal Antibody Production
In the field of immunology, L-Arginine-15N4 hydrochloride is used to grow rat hybridoma cells for the production of 15N-labeled monoclonal antibodies . These antibodies are crucial for specific detection and quantification in various diagnostic applications.
Metabolomics and Clinical Mass Spectrometry
The labeled arginine is utilized in metabolomics studies to trace and quantify metabolic pathways . In clinical mass spectrometry, it serves as a standard for accurate quantification of biomolecules in complex samples.
Protein Expression and Purification
Researchers use L-Arginine-15N4 hydrochloride to produce isotopically labeled proteins for structural and functional analysis . This is particularly important for proteins that are difficult to crystallize or study using other methods.
Drug Discovery and Development
In drug discovery, the labeled arginine aids in the identification of drug targets and the elucidation of drug mechanisms . It is also used in the development of therapeutic antibodies, where precise structural information is critical.
Enzyme Mechanism Studies
L-Arginine-15N4 hydrochloride: is used to study enzyme mechanisms, especially those involving arginine as a substrate or cofactor . The isotopic labeling allows for detailed tracking of the enzymatic reactions and intermediates.
Educational and Training Purposes
In academic settings, this compound is used to teach advanced techniques in molecular biology and biochemistry, providing hands-on experience with cutting-edge research tools .
Mecanismo De Acción
Target of Action
L-Arginine-15N4 hydrochloride, the 15N-labeled variant of L-Arginine hydrochloride, primarily targets the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, playing a crucial role in various physiological processes .
Mode of Action
L-Arginine-15N4 hydrochloride acts as a nitrogen donor in the synthesis of nitric oxide . This interaction results in the production of nitric oxide, which then exerts its vasodilatory effects .
Biochemical Pathways
L-Arginine, the parent compound of L-Arginine-15N4 hydrochloride, is metabolically versatile. It serves as a source of carbon, nitrogen, and energy through a variety of catabolic pathways in bacteria . In the liver, arginine is cleaved to ornithine and urea . The production of nitric oxide from L-Arginine-15N4 hydrochloride can be linked to these metabolic pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of elements like hydrogen, carbon, and nitrogen, such as the 15n in l-arginine-15n4 hydrochloride, have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of L-Arginine-15N4 hydrochloride is the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, and its levels are notably diminished during times of sickle cell crisis . Therefore, the production of nitric oxide from L-Arginine-15N4 hydrochloride can help alleviate this condition.
Action Environment
It’s recommended to store the compound at 2-10 degrees celsius , indicating that temperature could be a factor in its stability
Safety and Hazards
When handling L-Arginine-15N4 hydrochloride, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-JYJSWXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-15N4 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



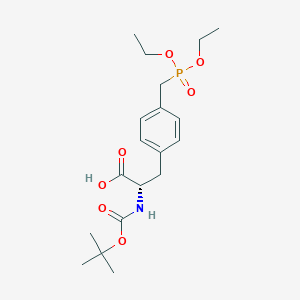

![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
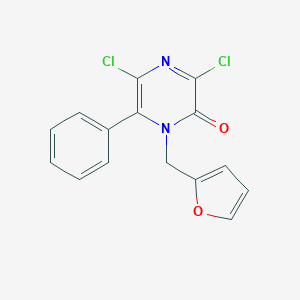

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
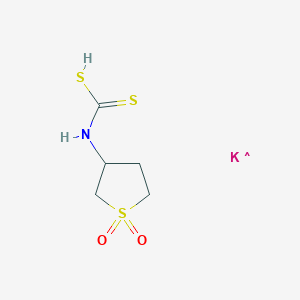
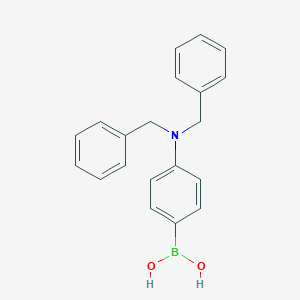
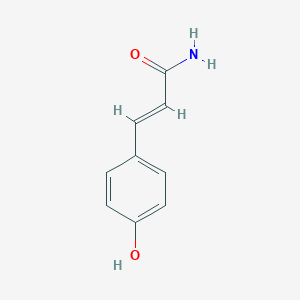


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

